molecular formula C43H28N4 B12598444 4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile CAS No. 873793-59-0

4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile

Cat. No.: B12598444
CAS No.: 873793-59-0
M. Wt: 600.7 g/mol
InChI Key: CEENSTOQTVRGGH-UHFFFAOYSA-N
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Description

4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a benzonitrile core with two 9-phenyl-9H-carbazol-3-yl groups attached through an amino linkage. Its molecular formula is C48H33N3, and it is often utilized in the development of organic light-emitting diodes (OLEDs) due to its excellent electron transport properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile typically involves a multi-step process. One common method includes the Ullmann reaction, where carbazole derivatives are coupled with halogenated benzonitrile under copper catalysis. The reaction conditions often require an inert atmosphere, elevated temperatures, and the use of solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinones, while reduction can produce fully hydrogenated derivatives .

Scientific Research Applications

4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile primarily involves its ability to transport electrons efficiently. This is facilitated by the conjugated system present in the carbazole moieties, which allows for effective delocalization of electrons. The compound interacts with molecular targets such as electron-deficient materials in OLEDs, enhancing their performance and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile stands out due to its unique structural configuration, which provides superior electron transport properties compared to similar compounds. Its ability to form stable films and high thermal stability makes it particularly valuable in the development of advanced electronic devices .

Properties

CAS No.

873793-59-0

Molecular Formula

C43H28N4

Molecular Weight

600.7 g/mol

IUPAC Name

4-[bis(9-phenylcarbazol-3-yl)amino]benzonitrile

InChI

InChI=1S/C43H28N4/c44-29-30-19-21-33(22-20-30)45(34-23-25-42-38(27-34)36-15-7-9-17-40(36)46(42)31-11-3-1-4-12-31)35-24-26-43-39(28-35)37-16-8-10-18-41(37)47(43)32-13-5-2-6-14-32/h1-28H

InChI Key

CEENSTOQTVRGGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N(C4=CC=C(C=C4)C#N)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C92

Origin of Product

United States

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